6-Iodoacetamidofluorescein
Overview
Description
6-Iodoacetamidofluorescein is a fluorescent dye that is widely used in biochemical and molecular biology research. It is known for its ability to selectively label thiol groups in proteins and other biomolecules, making it a valuable tool for studying protein structure and function. The compound has the chemical formula C22H14INO6 and a molecular weight of 515.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodoacetamidofluorescein typically involves the reaction of fluorescein with iodoacetamideThe reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required specifications for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions: 6-Iodoacetamidofluorescein primarily undergoes substitution reactions, particularly with thiol groups in proteins and other biomolecules. This reactivity is due to the presence of the iodoacetamide group, which is highly reactive towards thiols .
Common Reagents and Conditions: The common reagents used in reactions involving this compound include thiol-containing compounds such as cysteine and glutathione. The reactions are typically carried out in aqueous buffers at neutral to slightly basic pH (pH 7-8) to facilitate the nucleophilic attack by the thiol group .
Major Products: The major products formed from these reactions are thiol-labeled fluorescein derivatives. These products retain the fluorescent properties of fluorescein, making them useful for various analytical and imaging applications .
Scientific Research Applications
6-Iodoacetamidofluorescein has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe to study the reactivity and binding properties of thiol-containing compounds.
Biology: The compound is employed in labeling and tracking proteins, enabling researchers to study protein localization, interactions, and dynamics within cells.
Medicine: In medical research, this compound is used to investigate the role of thiol groups in disease processes and to develop diagnostic assays.
Mechanism of Action
The mechanism of action of 6-Iodoacetamidofluorescein involves the selective labeling of thiol groups in proteins and other biomolecules. The iodoacetamide group reacts with the thiol group to form a stable thioether bond, resulting in the covalent attachment of the fluorescein moiety to the target molecule. This labeling allows for the visualization and quantification of thiol-containing proteins in various biological samples .
Comparison with Similar Compounds
- 5-Iodoacetamidofluorescein
- N-(5-Fluoresceinyl)maleimide
- Tetramethylrhodamine-5-maleimide
- 7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin
Uniqueness: 6-Iodoacetamidofluorescein is unique in its high reactivity towards thiol groups and its excellent fluorescent properties. Compared to similar compounds, it offers a balance of high specificity and sensitivity, making it a preferred choice for many biochemical and molecular biology applications .
Properties
IUPAC Name |
N-(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl)-2-iodoacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14INO6/c23-10-20(27)24-11-1-4-14-17(7-11)22(30-21(14)28)15-5-2-12(25)8-18(15)29-19-9-13(26)3-6-16(19)22/h1-9,25-26H,10H2,(H,24,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDPEKZBFANDFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)CI)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14INO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90223488 | |
Record name | 6-Iodoacetamidofluorescein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90223488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73264-12-7 | |
Record name | 6-Iodoacetamidofluorescein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073264127 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Iodoacetamidofluorescein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90223488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-iodoacetamidofluorescein interact with its target and what are the downstream effects?
A1: this compound (6-IAF) is a fluorescent probe that selectively reacts with sulfhydryl groups (-SH) present on cysteine residues in proteins. [, , , , , ] This reaction forms a stable thioether bond, covalently attaching the fluorescent label to the protein. [, , , , , ] This labeling allows researchers to monitor protein conformational changes, study protein-protein interactions, and track protein localization within cells using fluorescence-based techniques. [, , , , , ]
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